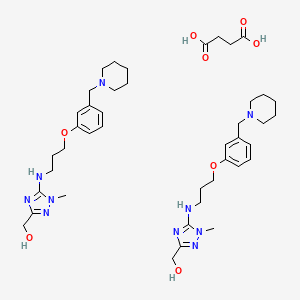

Lavoltidine succinate

Übersicht

Beschreibung

Lavoltidine succinate is a biochemical compound known for its potent and selective antagonistic properties towards histamine H2 receptors. It was initially developed for the treatment of gastroesophageal reflux disease but was discontinued due to its carcinogenic effects in rodents . The compound is characterized by its molecular formula C23H35N5O6 and a molecular weight of 477.562 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lavoltidine succinate can be synthesized through a multi-step process involving the reaction of lavoltidine with succinic acid. The preparation involves the following steps:

Formation of Lavoltidine: The synthesis begins with the reaction of 1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol with appropriate reagents under controlled conditions.

Succinate Formation: Lavoltidine is then reacted with succinic acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lavoltidin-Succinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Lavoltidin-Succinat in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Alkohole oder Amine produzieren kann.

Wissenschaftliche Forschungsanwendungen

Lavoltidin-Succinat wurde in verschiedenen Anwendungen der wissenschaftlichen Forschung untersucht, darunter:

Chemie: Wird als Modellverbindung verwendet, um den Antagonismus des Histamin-H2-Rezeptors zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.

Medizin: Ursprünglich zur Behandlung von gastroösophagealer Refluxkrankheit entwickelt, wurde seine Anwendung jedoch eingestellt.

Industrie: In Forschungsumgebungen verwendet, um die Pharmakodynamik und Pharmakokinetik von H2-Rezeptorantagonisten zu verstehen

5. Wirkmechanismus

Lavoltidin-Succinat entfaltet seine Wirkung, indem es selektiv an Histamin-H2-Rezeptoren bindet und so die Wirkung von Histamin hemmt. Diese Hemmung reduziert die Magensäuresekretion und macht es effektiv bei der Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit. Die molekularen Zielstrukturen sind die H2-Rezeptoren, die sich auf den Parietalzellen der Magenschleimhaut befinden .

Ähnliche Verbindungen:

Ranitidin: Ein weiterer H2-Rezeptorantagonist, der zur Reduktion der Magensäureproduktion eingesetzt wird.

Famotidin: Bekannt für seine längere Wirkdauer im Vergleich zu anderen H2-Antagonisten.

Cimetidin: Einer der ersten entwickelten H2-Rezeptorantagonisten, mit einer kürzeren Wirkdauer.

Einzigartigkeit: Lavoltidin-Succinat ist aufgrund seiner hohen Potenz und Selektivität für H2-Rezeptoren einzigartig. Seine Entwicklung wurde aufgrund seines karzinogenen Potenzials in Tierstudien gestoppt, was es von anderen H2-Antagonisten unterscheidet, die noch immer verwendet werden .

Wirkmechanismus

Lavoltidine succinate exerts its effects by selectively binding to histamine H2 receptors, thereby inhibiting the action of histamine. This inhibition reduces gastric acid secretion, making it effective in treating conditions like gastroesophageal reflux disease. The molecular targets include the H2 receptors located on the parietal cells of the stomach lining .

Vergleich Mit ähnlichen Verbindungen

Ranitidine: Another H2 receptor antagonist used to reduce stomach acid production.

Famotidine: Known for its longer duration of action compared to other H2 antagonists.

Cimetidine: One of the first H2 receptor antagonists developed, with a shorter duration of action.

Uniqueness: Lavoltidine succinate is unique due to its high potency and selectivity for H2 receptors. its development was halted due to its carcinogenic potential in animal studies, which distinguishes it from other H2 antagonists that are still in use .

Biologische Aktivität

Lavoltidine succinate, also known as loxtidine, is a potent noncompetitive histamine H2-receptor antagonist that has been primarily investigated for its effects on gastrointestinal conditions such as gastroesophageal reflux disease (GERD). This compound has shown significant biological activity, particularly in modulating gastric acid secretion and influencing gastrointestinal motility.

Lavoltidine functions by selectively blocking H2 receptors on parietal cells in the stomach, leading to a decrease in gastric acid secretion. This action is crucial for managing conditions characterized by excessive stomach acid production. The pharmacodynamics of lavoltidine indicate a rapid onset of action and prolonged duration of effect after administration, making it a potential alternative to traditional H2 receptor antagonists like ranitidine and famotidine .

Pharmacokinetics

The pharmacokinetic profile of lavoltidine has been explored in several clinical trials. A phase II study compared lavoltidine with esomeprazole and ranitidine, assessing various doses to determine optimal efficacy and safety. Results indicated that lavoltidine maintained intragastric pH levels effectively over 24 hours, comparable to established treatments .

Case Studies and Clinical Trials

- Efficacy in GERD : In a multicenter trial involving patients with GERD, lavoltidine demonstrated significant symptom relief compared to placebo. Patients reported improvements in heartburn severity and frequency, with a notable percentage achieving complete symptom resolution over an 8-week treatment period .

- Comparison with Other H2RAs : A study comparing lavoltidine with rabeprazole showed similar rates of symptom relief in patients with uninvestigated dyspepsia. Both medications provided effective management of heartburn symptoms, highlighting lavoltidine's potential as an empiric therapy .

- Safety Profile : Concerns regarding the long-term safety of lavoltidine arose from animal studies indicating an increased incidence of carcinoid tumors in rats and mice. However, human studies have not demonstrated similar carcinogenic effects, suggesting that the drug may be safe for use in humans at therapeutic doses .

Summary of Clinical Trial Findings

| Study | Population | Treatment Duration | Primary Endpoint | Results |

|---|---|---|---|---|

| Phase II Trial | Healthy males | 7 days | Intragastric pH levels | Lavoltidine maintained pH > 4 significantly better than placebo |

| GERD Study | Patients with GERD | 8 weeks | Symptom relief | Significant reduction in heartburn frequency compared to placebo |

| Dyspepsia Comparison | Uninvestigated dyspepsia patients | 4 weeks | Symptom relief rate | Similar efficacy to rabeprazole |

Pharmacokinetic Data

| Parameter | Lavoltidine | Ranitidine | Esomeprazole |

|---|---|---|---|

| Bioavailability | 75% | 50% | 89% |

| Half-life | 3 hours | 2 hours | 1.3 hours |

| Peak Plasma Level | 1-3 hours post-dose | 1-3 hours post-dose | 1-2 hours post-dose |

Research Findings

Recent research emphasizes the importance of continuing investigations into lavoltidine's therapeutic applications and safety profile. While initial studies show promise, further long-term data are necessary to fully understand its implications for human health.

Future Directions

Ongoing research aims to clarify the long-term effects of lavoltidine on gastric mucosa and its potential role in treating other gastrointestinal disorders. Additionally, studies focusing on its interaction with other medications will be crucial for establishing comprehensive treatment protocols.

Eigenschaften

CAS-Nummer |

86160-82-9 |

|---|---|

Molekularformel |

C42H64N10O8 |

Molekulargewicht |

837.0 g/mol |

IUPAC-Name |

butanedioic acid;[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol |

InChI |

InChI=1S/2C19H29N5O2.C4H6O4/c2*1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24;5-3(6)1-2-4(7)8/h2*5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22);1-2H2,(H,5,6)(H,7,8) |

InChI-Schlüssel |

IRLVOMNMSKSKMH-UHFFFAOYSA-N |

SMILES |

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O |

Kanonische SMILES |

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

86160-82-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

76956-02-0 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AH 23844 AH-23844 loxtidine loxtidine hemisuccinate (1:1) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.